molecular formula C16H12N6O2 B15014716 4-{[6-(Phenylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}phenol

4-{[6-(Phenylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}phenol

Cat. No.: B15014716
M. Wt: 320.31 g/mol
InChI Key: UEKHYMCHJFSBQY-UHFFFAOYSA-N
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Description

4-{[6-(PHENYLAMINO)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]AMINO}PHENOL is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by its unique structure, which includes a phenylamino group and an oxadiazolo-pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[6-(PHENYLAMINO)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]AMINO}PHENOL typically involves the reaction of 6-(phenylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazine with phenol derivatives under controlled conditions. One common method involves the use of anhydrous ethyl acetate as a solvent and refluxing the reaction mixture for 40-60 minutes . The reaction is monitored by the disappearance of the bright red color typical of the starting materials.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is typically purified using techniques such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 4-{[6-(PHENYLAMINO)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]AMINO}PHENOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the oxadiazole ring to more reduced forms.

    Substitution: The phenylamino group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Halogenated phenylamino derivatives.

Scientific Research Applications

4-{[6-(PHENYLAMINO)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]AMINO}PHENOL has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[6-(PHENYLAMINO)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]AMINO}PHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The oxadiazole moiety is known to participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 4-({6-[(4-carboxyphenyl)amino]-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)benzoic acid
  • 6-{hydrazinyl[6-(phenylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]methylidene}-4-methoxycyclohexa-2,4-dien-1-one

Comparison: Compared to similar compounds, 4-{[6-(PHENYLAMINO)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]AMINO}PHENOL is unique due to its specific substitution pattern and the presence of both phenylamino and oxadiazolo-pyrazine groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H12N6O2

Molecular Weight

320.31 g/mol

IUPAC Name

4-[(6-anilino-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]phenol

InChI

InChI=1S/C16H12N6O2/c23-12-8-6-11(7-9-12)18-14-13(17-10-4-2-1-3-5-10)19-15-16(20-14)22-24-21-15/h1-9,23H,(H,17,19,21)(H,18,20,22)

InChI Key

UEKHYMCHJFSBQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=NON=C3N=C2NC4=CC=C(C=C4)O

Origin of Product

United States

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